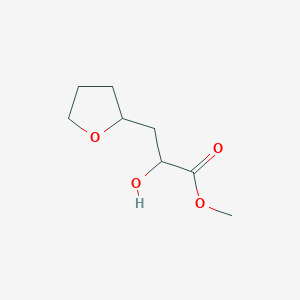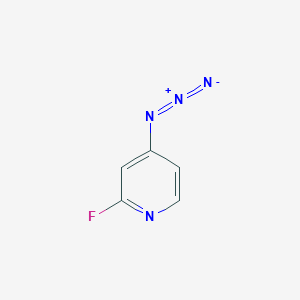
4-Azido-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-fluoropyridine typically involves the reaction of sodium azide with a halogenated pyridine precursor. For instance, 2-fluoro-4-chloropyridine can be reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) at room temperature to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Azido-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, a reaction widely used in medicinal chemistry.
Common Reagents and Conditions:
Sodium Azide: Used for introducing the azide group.
Copper Catalysts: Employed in cycloaddition reactions to form triazoles.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
4-Azido-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those involving click chemistry.
Chemical Biology: Employed in the tagging of biological molecules with fluorescent markers through azide-based reactions.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azide group.
作用機序
The mechanism of action of 4-azido-2-fluoropyridine primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
類似化合物との比較
4-Azido-3-fluoropyridine: Another halogenated azidopyridine with similar reactivity but different substitution pattern.
2,4,6-Triazidopyridine: Contains multiple azide groups, leading to different reactivity and applications.
Uniqueness: 4-Azido-2-fluoropyridine is unique due to the specific positioning of the azide and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in click chemistry and other synthetic applications .
特性
分子式 |
C5H3FN4 |
|---|---|
分子量 |
138.10 g/mol |
IUPAC名 |
4-azido-2-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
InChIキー |
NOBQIYUNSMCPMC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1N=[N+]=[N-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




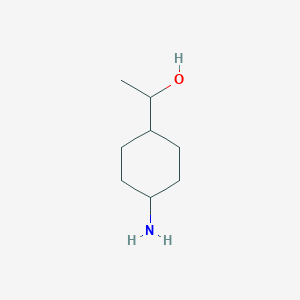
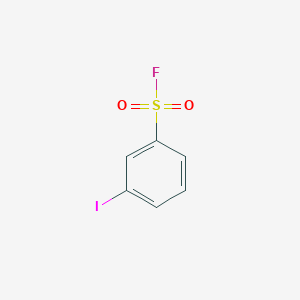
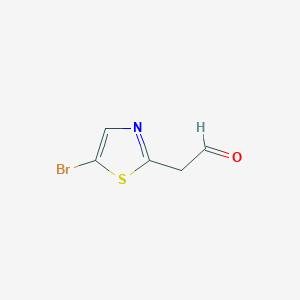
![4-[2-(Aminomethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13555551.png)
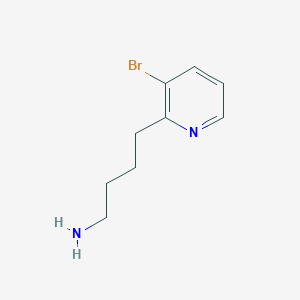
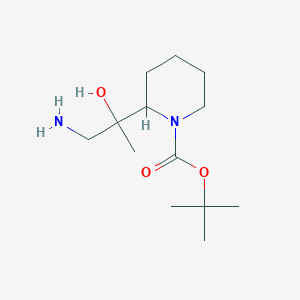


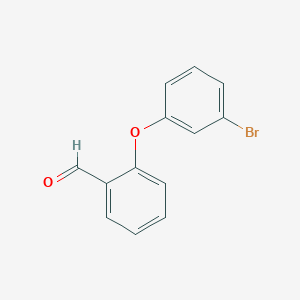
![Tert-butyl 9-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13555612.png)

